molecular formula C8H12O3 B13207475 3,3-Diethyloxolane-2,4-dione

3,3-Diethyloxolane-2,4-dione

Cat. No.: B13207475
M. Wt: 156.18 g/mol
InChI Key: VZHOMRHAISFKEA-UHFFFAOYSA-N
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Description

3,3-Diethyloxolane-2,4-dione is an organic compound with the molecular formula C8H12O3 It is a member of the oxolane family, characterized by a five-membered ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Diethyloxolane-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of diethyl malonate with ethyl chloroformate in the presence of a base, such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired oxolane ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 3,3-Diethyloxolane-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxolane derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxolane ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxolane-2,4-dione derivatives, while reduction can produce dihydrooxolane compounds.

Scientific Research Applications

3,3-Diethyloxolane-2,4-dione has several applications in scientific research:

Mechanism of Action

The mechanism by which 3,3-Diethyloxolane-2,4-dione exerts its effects depends on its specific application. For example, in biological systems, it may act as an inhibitor of enzymes by binding to their active sites and preventing substrate interaction . The molecular targets and pathways involved can vary, but often include key enzymes or receptors critical to cellular processes.

Comparison with Similar Compounds

Uniqueness: 3,3-Diethyloxolane-2,4-dione is unique due to its specific ring structure and the presence of two ethyl groups, which influence its reactivity and potential applications. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in both research and industrial contexts.

Properties

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

3,3-diethyloxolane-2,4-dione

InChI

InChI=1S/C8H12O3/c1-3-8(4-2)6(9)5-11-7(8)10/h3-5H2,1-2H3

InChI Key

VZHOMRHAISFKEA-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(=O)COC1=O)CC

Origin of Product

United States

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